Tert-butyl 3-(4-bromothiophen-3-yl)-3-hydroxyazetidine-1-carboxylate
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Overview
Description
Tert-butyl 3-(4-bromothiophen-3-yl)-3-hydroxyazetidine-1-carboxylate is a synthetic organic compound with the molecular formula C12H16BrNO3S It is characterized by the presence of a bromothiophene moiety, an azetidine ring, and a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(4-bromothiophen-3-yl)-3-hydroxyazetidine-1-carboxylate typically involves multiple steps. One common method includes the reaction of 4-bromothiophene-3-carboxylic acid with tert-butyl chloroformate in the presence of a base such as triethylamine to form the tert-butyl ester. This intermediate is then subjected to a cyclization reaction with an appropriate azetidine precursor under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(4-bromothiophen-3-yl)-3-hydroxyazetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The bromothiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to form the corresponding thiophene derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) can be used under mild conditions.
Reduction: Palladium-catalyzed hydrogenation or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiophene derivatives.
Substitution: Various substituted azetidine derivatives.
Scientific Research Applications
Tert-butyl 3-(4-bromothiophen-3-yl)-3-hydroxyazetidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 3-(4-bromothiophen-3-yl)-3-hydroxyazetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The bromothiophene moiety may interact with enzymes or receptors, modulating their activity. The azetidine ring can contribute to the compound’s stability and bioavailability, enhancing its overall efficacy.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (4-bromothiophen-3-yl)carbamate
- (4-Bromothiophen-3-yl)methoxy-tert-butyl-dimethylsilane
- 3-(4-bromothiophen-3-yl)-3-methylbutylamine
Uniqueness
Tert-butyl 3-(4-bromothiophen-3-yl)-3-hydroxyazetidine-1-carboxylate is unique due to the presence of both the azetidine ring and the bromothiophene moiety, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C12H16BrNO3S |
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Molecular Weight |
334.23 g/mol |
IUPAC Name |
tert-butyl 3-(4-bromothiophen-3-yl)-3-hydroxyazetidine-1-carboxylate |
InChI |
InChI=1S/C12H16BrNO3S/c1-11(2,3)17-10(15)14-6-12(16,7-14)8-4-18-5-9(8)13/h4-5,16H,6-7H2,1-3H3 |
InChI Key |
CUXBOSRQFYFRDG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(C2=CSC=C2Br)O |
Origin of Product |
United States |
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